4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE
Overview
Description
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and chlorinated aromatic compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using nucleophiles to replace leaving groups on aromatic rings.
Cyclization reactions: Forming the pyrrolidinone ring through intramolecular reactions.
Condensation reactions: Combining smaller molecules to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its interactions with biological targets may be explored to develop new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures.
Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures.
Uniqueness
4-(1H-1,3-BENZODIAZOL-2-YL)-1-(5-CHLORO-2-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of benzodiazole and pyrrolidinone moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-11-6-7-13(19)9-16(11)22-10-12(8-17(22)23)18-20-14-4-2-3-5-15(14)21-18/h2-7,9,12H,8,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVPBBXVRCAFIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.